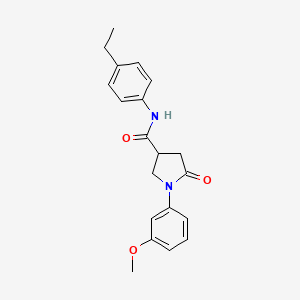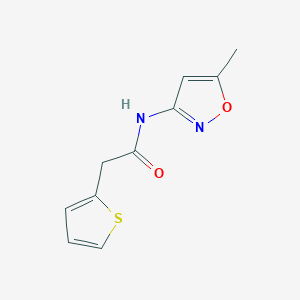![molecular formula C16H17ClO3 B11155671 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11155671.png)
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンは、クロメン類に属する合成有機化合物です。クロメン類は、多様な生物活性を示すことが知られており、多くの場合、潜在的な治療用途について研究されています。
2. 製法
合成経路および反応条件
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンの合成は、通常、複数段階のプロセスを伴います。一般的な合成経路の1つは、クロメンコアの調製から始まり、続いてブトキシ基とクロロ基を導入します。反応条件は、多くの場合、高い収率と純度を確保するために、触媒と特定の溶媒を使用します。
工業的製造方法
工業的な環境では、この化合物の製造には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が用いられる場合があります。このプロセスには、精製、結晶化、品質管理などの工程が含まれ、最終製品が要求される基準を満たしていることを保証します。
3. 化学反応解析
反応の種類
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更する可能性があります。
還元: この反応は、特定の官能基を還元し、化合物の特性を変更する可能性があります。
置換: この反応は、1つの置換基を別の置換基に置き換えることができ、化合物の活性を変更する可能性があります。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)などがあります。温度、溶媒、pHなどの反応条件は、所望の結果を得るために慎重に制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応により特定の位置に異なる置換基を持つ化合物が生成される可能性があります。
4. 科学研究における用途
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンは、以下を含むいくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗がん剤、抗菌剤、抗炎症剤などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における潜在的な治療用途について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the butoxy and chloro substituents. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents at specific positions.
科学的研究の応用
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途および使用の文脈によって異なります。
6. 類似の化合物との比較
類似の化合物
- 7-ブトキシ-8-クロロ-2,3-ジヒドロクロメン-4-オン
- 7-ブトキシ-8-クロロ-2,3-ジヒドロベンゾピラン-4-オン
- 7-ブトキシ-8-クロロ-2,3-ジヒドロ-4H-クロメン-4-オン
独自性
7-ブトキシ-8-クロロ-2,3-ジヒドロシクロペンタ[c]クロメン-4(1H)-オンは、クロメンコアに融合されたシクロペンタ環などの特定の構造的特徴により、独特です。
類似化合物との比較
Similar Compounds
- 7-butoxy-8-chloro-2,3-dihydrochromen-4-one
- 7-butoxy-8-chloro-2,3-dihydrobenzopyran-4-one
- 7-butoxy-8-chloro-2,3-dihydro-4H-chromen-4-one
Uniqueness
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the cyclopenta ring fused to the chromene core
特性
分子式 |
C16H17ClO3 |
|---|---|
分子量 |
292.75 g/mol |
IUPAC名 |
7-butoxy-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H17ClO3/c1-2-3-7-19-15-9-14-12(8-13(15)17)10-5-4-6-11(10)16(18)20-14/h8-9H,2-7H2,1H3 |
InChIキー |
FIUVZKJBXCQSBX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11155594.png)
![7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155599.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155607.png)
![N-[5-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11155617.png)
![1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11155619.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11155623.png)
![2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155625.png)
![ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11155636.png)
![methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11155643.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B11155659.png)
![1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-proline](/img/structure/B11155665.png)

![5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11155668.png)
